2,3,6-trichlorophenylboronic acid
Übersicht
Beschreibung
2,3,6-trichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl3O2. It is a derivative of phenylboronic acid where three chlorine atoms are substituted at the 2, 3, and 6 positions on the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
2,3,6-trichlorophenylboronic acid has diverse applications in scientific research:
Wirkmechanismus
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-trichlorophenylboronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form bonds with biological targets.
Biochemische Analyse
Biochemical Properties
(2,3,6-Trichlorophenyl)boronic acid plays a crucial role in biochemical reactions, primarily through its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, (2,3,6-Trichlorophenyl)boronic acid can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue, thereby modulating enzyme activity .
Cellular Effects
The effects of (2,3,6-Trichlorophenyl)boronic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, (2,3,6-Trichlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2,3,6-Trichlorophenyl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. For example, the compound can inhibit the activity of proteases by forming a covalent bond with the catalytic serine residue. This interaction prevents substrate binding and subsequent catalysis. Additionally, (2,3,6-Trichlorophenyl)boronic acid can influence gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3,6-Trichlorophenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2,3,6-Trichlorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2,3,6-Trichlorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, (2,3,6-Trichlorophenyl)boronic acid can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
(2,3,6-Trichlorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, (2,3,6-Trichlorophenyl)boronic acid can affect the levels of metabolites such as glucose, lactate, and pyruvate, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (2,3,6-Trichlorophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of (2,3,6-Trichlorophenyl)boronic acid is influenced by factors such as membrane permeability, transporter affinity, and binding protein availability .
Subcellular Localization
The subcellular localization of (2,3,6-Trichlorophenyl)boronic acid is critical for its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows (2,3,6-Trichlorophenyl)boronic acid to interact with organelle-specific enzymes and proteins, thereby modulating their functions and influencing cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,6-trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of 2,3,6-trichlorophenyl halides using palladium-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed borylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-trichlorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in oxidation reactions to form phenols and reduction reactions to yield the corresponding boronic esters .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or other reducing agents in suitable solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronic Esters: Produced via reduction reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trichlorophenylboronic acid
- 2,3,5-Trichlorophenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: 2,3,6-trichlorophenylboronic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Eigenschaften
IUPAC Name |
(2,3,6-trichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIKELJCFCNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287950 | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-53-1 | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851756-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.